3-Amino-1-fenilpropan-1-ona

Descripción general

Descripción

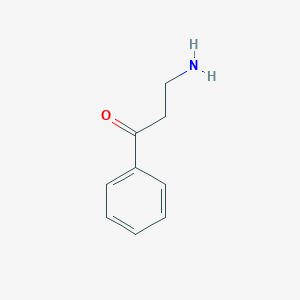

3-Amino-1-phenylpropan-1-one is an organic compound with the molecular formula C₉H₁₁NO. It is a derivative of propiophenone and contains an amino group attached to the third carbon of the propanone chain. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .

Aplicaciones Científicas De Investigación

3-Amino-1-phenylpropan-1-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential biological activities and interactions with enzymes.

Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the treatment of neurological disorders.

Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of other compounds

Mecanismo De Acción

Target of Action

3-Amino-1-phenylpropan-1-one is a compound that primarily targets adrenergic receptors . These receptors play a crucial role in the sympathetic nervous system, mediating the body’s fight or flight response .

Mode of Action

This compound is an indirect sympathomimetic . It works by inducing the release of norepinephrine, a neurotransmitter that activates adrenergic receptors . This results in a series of physiological changes associated with the body’s response to stress or danger .

Pharmacokinetics

Similar compounds are known to be metabolized in the liver, specifically by the cyp2d6 enzyme . The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as their impact on bioavailability, would need further investigation.

Result of Action

The activation of adrenergic receptors by 3-Amino-1-phenylpropan-1-one can lead to a range of physiological effects. These may include increased heart rate, dilation of the pupils, and relaxation of smooth muscle in the airways . The specific effects would depend on the concentration of the compound and the specific adrenergic receptors it interacts with.

Análisis Bioquímico

Biochemical Properties

It is known that the compound has a molecular weight of 149.190 Da . It is also known to have a log Kow (Octanol-Water Partition Coefficient) of 0.69, indicating its lipophilicity .

Molecular Mechanism

It is known that the compound is structurally similar to phenylpropanolamine, a sympathomimetic agent used as a decongestant and appetite suppressant

Metabolic Pathways

It is known that the compound is structurally similar to phenylpropanolamine, which is metabolized in the liver via the CYP2D6 enzyme

Métodos De Preparación

Synthetic Routes and Reaction Conditions

3-Amino-1-phenylpropan-1-one can be synthesized through several methods. One common method involves the reaction of acetophenone with ammonia and formaldehyde in the presence of a catalyst.

Industrial Production Methods

In industrial settings, the production of 3-Amino-1-phenylpropan-1-one often involves the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The reaction conditions typically include temperatures ranging from 60°C to 100°C and pressures up to 1.5 MPa .

Análisis De Reacciones Químicas

Types of Reactions

3-Amino-1-phenylpropan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of phenylpropanone or benzoic acid.

Reduction: Formation of 3-amino-1-phenylpropanol.

Substitution: Formation of halogenated derivatives.

Comparación Con Compuestos Similares

Similar Compounds

Phenylpropanolamine: Contains a hydroxyl group instead of a ketone group and is used as a decongestant and appetite suppressant

Uniqueness

3-Amino-1-phenylpropan-1-one is unique due to its specific structure, which includes both an amino group and a ketone group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .

Actividad Biológica

3-Amino-1-phenylpropan-1-one (also known as 3-aminopropiophenone), with the molecular formula C₉H₁₁NO, is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Weight : 149.19 g/mol

- CAS Number : 2677-69-2

- Chemical Structure : The compound features an amino group attached to a phenylpropanone backbone, which is structurally similar to other biologically active compounds.

3-Amino-1-phenylpropan-1-one primarily acts as an indirect sympathomimetic agent , meaning it can stimulate adrenergic receptors without directly binding to them. This interaction can lead to various physiological effects such as increased heart rate and dilation of pupils, which are characteristic of adrenergic stimulation.

Target Receptors

- Adrenergic Receptors : The compound has been shown to activate these receptors, which play a crucial role in the sympathetic nervous system.

Pharmacokinetics

The pharmacokinetics of 3-amino-1-phenylpropan-1-one suggest that it is metabolized in the liver, primarily by the CYP2D6 enzyme. This metabolic pathway is significant for understanding its potential interactions with other drugs.

Neurological Effects

Research indicates that 3-amino-1-phenylpropan-1-one may interact with dopaminergic and noradrenergic systems in the brain. This suggests potential applications in treating neurological disorders such as Parkinson's disease and depression .

Antimicrobial Activity

A study focused on derivatives of 3-amino-1-phenylpropan-1-one revealed promising antimicrobial properties. These derivatives were tested against various bacterial strains, demonstrating effective inhibition at concentrations lower than 100 µM .

Antitumor Activity

Recent investigations have highlighted the compound's potential as an anticancer agent. In vitro studies showed that certain derivatives exhibited significant cytotoxic effects against cancer cell lines, with IC50 values indicating potent activity comparable to established chemotherapeutics .

Case Studies and Research Findings

Safety and Toxicity

While exploring its biological activities, safety concerns must be addressed. The compound can cause severe skin burns and eye damage upon exposure. Proper handling protocols include using protective gear and ensuring adequate ventilation during use.

Propiedades

IUPAC Name |

3-amino-1-phenylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5H,6-7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGZXQCCQZLSOPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50903138 | |

| Record name | NoName_3735 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50903138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2677-69-2 | |

| Record name | 1-Propanone, 3-amino-1-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002677692 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.